N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2-methoxyaniline with 2,1,3-benzothiadiazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2,5-dimethoxy-4-substituted phenethylamines (NBOMes): These compounds share structural similarities with N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide and are known for their potent biological activities.
Quinazolinone derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiadiazole core with a methoxyphenyl group and a sulfonamide moiety makes it a versatile compound for various applications.
Properties
CAS No. |
313526-36-2 |
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Molecular Formula |
C13H11N3O3S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H11N3O3S2/c1-19-11-7-3-2-5-9(11)16-21(17,18)12-8-4-6-10-13(12)15-20-14-10/h2-8,16H,1H3 |
InChI Key |
RMZXQHMXBDTPNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NSN=C32 |
solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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